

Gene Expression Analysis with Asoprisnil (ZK164015): Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil (also known as **ZK164015** or J867) is a selective progesterone receptor modulator (SPRM) that exhibits partial agonist and antagonist activities.[1][2] It has been investigated for its therapeutic potential in gynecological disorders such as uterine fibroids (leiomyomas) and endometriosis.[2][3] Asoprisnil has been shown to reduce uterine leiomyoma volume in a dosedependent manner while maintaining follicular phase estrogen concentrations.[4] This document provides detailed application notes and protocols for analyzing the effects of Asoprisnil on gene expression, particularly in the context of uterine leiomyoma cells.

Mechanism of Action

Asoprisnil exerts its effects by binding to the progesterone receptor (PR), leading to a conformational change that differs from that induced by progesterone.[5] This results in differential recruitment of coactivators and corepressors to target gene promoters, leading to a tissue-selective modulation of progesterone-responsive genes.[5] In uterine leiomyoma cells, Asoprisnil has been demonstrated to inhibit proliferation and induce apoptosis through multiple signaling pathways.[4]

Key Signaling Pathways Affected by Asoprisnil



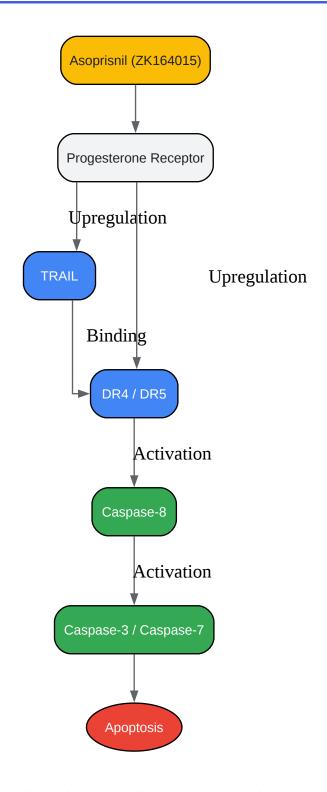


Asoprisnil has been shown to induce apoptosis in uterine leiomyoma cells through at least two distinct pathways: the extrinsic TNF-related apoptosis-inducing ligand (TRAIL) pathway and the intrinsic endoplasmic reticulum (ER) stress pathway.

TRAIL-Mediated Apoptosis Pathway

Asoprisnil treatment upregulates the expression of TRAIL and its death receptors, DR4 and DR5, in cultured leiomyoma cells.[6] This activation of the TRAIL signaling pathway leads to the cleavage and activation of caspase-8, caspase-7, and caspase-3, ultimately resulting in apoptosis.[6]





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Caption: Asoprisnil-induced TRAIL-mediated apoptosis pathway.

Endoplasmic Reticulum (ER) Stress Pathway

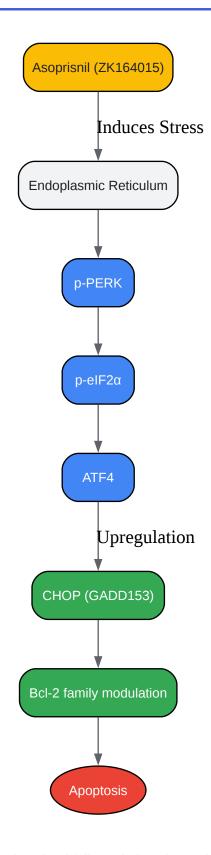


Methodological & Application

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Asoprisnil treatment can also induce ER stress in cultured leiomyoma cells.[7] This is evidenced by the increased expression of ER stress markers such as GRP78 and the phosphorylation of PERK and eIF2α.[7] Prolonged ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP (GADD153), which in turn modulates the expression of Bcl-2 family proteins to favor apoptosis.[7]





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Caption: Asoprisnil-induced ER stress-mediated apoptosis pathway.



Quantitative Data on Gene and Protein Expression Changes

While comprehensive microarray or RNA-seq data in tabular format is not readily available in the public domain, several studies have reported semi-quantitative and quantitative changes in protein expression levels in response to Asoprisnil treatment in uterine leiomyoma cells. This data is summarized below.

Table 1: Effect of Asoprisnil on Protein Expression in TRAIL-Mediated Apoptosis Pathway

Protein	Asoprisnil Concentration	Treatment Duration	Change in Expression	Significance
TRAIL	≥ 10-7 M	8 and 24 hours	Increased	P < 0.05
DR4	≥ 10-7 M	8 and 24 hours	Increased	P < 0.05
DR5	≥ 10-7 M	8 and 24 hours	Increased	P < 0.05
Cleaved Caspase-8	≥ 10-7 M	24 hours	Increased	P < 0.05
Cleaved Caspase-7	≥ 10-8 M	24 hours	Increased	P < 0.05
Cleaved Caspase-3	10-8 and 10-7 M	24 hours	Increased	P < 0.05
XIAP	10-6 M	4 hours	Decreased	P < 0.05

Data compiled from a study on cultured human uterine leiomyoma cells.[6]

Table 2: Effect of Asoprisnil on Protein Expression in ER Stress Pathway



Protein	Asoprisnil Concentration	Treatment Duration	Change in Expression	Significance
Ubiquitin	10-7 M	2 hours	Increased	P < 0.05
p-PERK	≥ 10-7 M	4 hours	Increased	P < 0.05
p-eIF2α	≥ 10-7 M	4 hours	Increased	P < 0.05
ATF4	≥ 10-7 M	4 hours	Increased	P < 0.05
GRP78	10-7 M	4 hours	Increased	P < 0.05
GADD153 (CHOP)	10-7 M	6 hours	Increased	P < 0.05
Cleaved PARP	10-7 M	8 hours	Increased	P < 0.05

Data compiled from a study on cultured human uterine leiomyoma cells.[7]

Table 3: Effect of Asoprisnil on Extracellular Matrix (ECM) Related Proteins

Protein	Asoprisnil Concentration	Treatment Duration	Change in Expression	Significance
EMMPRIN	≥ 10-7 M	48 hours	Increased	P < 0.05
MMP-1	≥ 10-7 M	48 hours	Increased	P < 0.05
MT1-MMP	≥ 10-7 M	48 hours	Increased	P < 0.05
TIMP-1	≥ 10-7 M	48 hours	Decreased	P < 0.05
TIMP-2	≥ 10-7 M	48 hours	Decreased	P < 0.01
Type I Collagen	≥ 10-7 M	48 hours	Decreased	P < 0.01
Type III Collagen	10-7 M	48 hours	Decreased	P < 0.05

Data compiled from a study on cultured human uterine leiomyoma cells.[8]

Experimental Protocols





Experimental Workflow for Gene Expression Analysis



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Caption: General workflow for analyzing gene expression changes induced by Asoprisnil.

Protocol 1: Primary Human Uterine Leiomyoma Cell Culture

This protocol is adapted from established methods for isolating and culturing primary human uterine leiomyoma cells.[9]

Materials:

- Uterine leiomyoma tissue samples
- Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
- Collagenase Type 1A
- Fetal Bovine Serum (FBS)
- Antibiotic-antimycotic solution (penicillin, streptomycin)
- Phosphate-buffered saline (PBS)

Procedure:

- Obtain fresh uterine leiomyoma tissue from hysterectomy or myomectomy specimens.
- Wash the tissue extensively with sterile PBS to remove any blood clots and debris.



- Mince the tissue into small pieces (approximately 1-2 mm³).
- Digest the minced tissue with DMEM containing 0.1% collagenase 1A and 10% FBS for 45 minutes at 37°C with gentle agitation.
- Following digestion, filter the cell suspension through a 100 μ m cell strainer to remove undigested tissue.
- Centrifuge the filtrate at 500 x g for 5 minutes to pellet the cells.
- Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% antibiotic-antimycotic solution).
- Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium every 2-3 days. Cells should be ready for subculture or experimentation within 1-2 weeks.

Protocol 2: Asoprisnil Treatment of Cultured Leiomyoma Cells

Materials:

- Cultured primary human uterine leiomyoma cells
- Asoprisnil (ZK164015) stock solution (dissolved in a suitable solvent like DMSO)
- Serum-free, phenol red-free DMEM

Procedure:

- Plate the primary leiomyoma cells in appropriate culture vessels (e.g., 6-well plates) at a desired density.
- Allow the cells to adhere and grow to 70-80% confluency.
- Before treatment, wash the cells with PBS and switch to serum-free, phenol red-free DMEM for 24 hours to synchronize the cells.



- Prepare working solutions of Asoprisnil in serum-free DMEM at the desired concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).[6] Include a vehicle control (e.g., DMSO) at the same final concentration as in the Asoprisnil-treated wells.
- Remove the synchronization medium and add the Asoprisnil-containing or vehicle control medium to the cells.
- Incubate the cells for the desired duration (e.g., 2, 4, 6, 8, 24, or 48 hours) depending on the specific gene or protein of interest.[6][7][8]
- After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).

Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general framework for analyzing gene expression changes.

Materials:

- Asoprisnil-treated and control cells
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)
- SYBR Green or TaqMan-based qPCR master mix
- Gene-specific primers
- Real-time PCR instrument

Procedure:

- RNA Extraction:
 - Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.



- Homogenize the lysate and proceed with RNA purification according to the manufacturer's instructions.
- Elute the RNA in RNase-free water and determine its concentration and purity using a spectrophotometer.
- Reverse Transcription:
 - Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers, following the manufacturer's protocol.
- Quantitative PCR:
 - Prepare the qPCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix.
 - Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
 - Include a no-template control for each primer set to check for contamination.
 - Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
 - Analyze the data using the comparative CT ($\Delta\Delta$ CT) method to determine the relative fold change in gene expression.

Conclusion

Asoprisnil (**ZK164015**) modulates the expression of genes involved in key cellular processes in uterine leiomyoma cells, including apoptosis and extracellular matrix remodeling. The provided protocols and data offer a foundation for researchers to investigate the molecular mechanisms of Asoprisnil and to evaluate its potential as a therapeutic agent. Further high-throughput gene expression studies, such as microarray or RNA-sequencing, would provide a more comprehensive understanding of the global transcriptional changes induced by Asoprisnil.



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